An In-depth Technical Guide to the Solubility and Stability of 3-Cyclopropyl-1H-indazole
An In-depth Technical Guide to the Solubility and Stability of 3-Cyclopropyl-1H-indazole
A Methodological Framework for Pre-formulation and Development
Abstract
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The introduction of a cyclopropyl group at the 3-position creates 3-Cyclopropyl-1H-indazole, a molecule with significant potential in drug discovery, leveraging the unique conformational and electronic properties of the cyclopropyl motif.[3] A thorough understanding of a compound's physicochemical properties, particularly its solubility and stability, is a cornerstone of successful drug development. These parameters directly influence bioavailability, manufacturability, and shelf-life. This guide, intended for researchers, chemists, and drug development professionals, presents a comprehensive, methodological framework for the systematic evaluation of the solubility and stability of 3-Cyclopropyl-1H-indazole. While specific experimental data for this compound is not widely published, this document provides field-proven, best-practice protocols and the scientific rationale necessary to generate this critical data, ensuring the development of a robust and well-characterized drug candidate.
Predicted Physicochemical Profile of 3-Cyclopropyl-1H-indazole
A molecule's structure dictates its behavior. 3-Cyclopropyl-1H-indazole combines a bicyclic aromatic indazole system with a strained, non-polar cyclopropyl ring. This combination allows us to predict its fundamental physicochemical properties, which inform the design of subsequent experimental studies.
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Molecular Structure and Tautomerism: The indazole ring is a fusion of benzene and pyrazole rings. Like other indazoles, this compound can exist in tautomeric forms, with the 1H-indazole tautomer generally being the most thermodynamically stable.[1][4] The nitrogen atoms impart a weakly basic character to the molecule.
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Lipophilicity: The planar, aromatic indazole core contributes to the molecule's lipophilicity. The addition of the cyclopropyl group, a small, rigid, and non-polar carbocycle, is expected to further increase the lipophilicity (LogP) compared to unsubstituted 1H-indazole. This suggests that the compound will likely exhibit low aqueous solubility.
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Physical State: Based on the rigid, planar structure of the indazole core and a predicted molecular weight of 170.22 g/mol , 3-Cyclopropyl-1H-indazole is expected to be a crystalline solid at ambient temperature.
These predicted properties—low aqueous solubility and potential for pH-dependent behavior—are critical starting points for designing rigorous solubility and stability studies.
Aqueous and Solvent Solubility Determination: A Methodological Approach
Solubility is a critical determinant of a drug's absorption and bioavailability. A comprehensive assessment requires measuring solubility in a range of pharmaceutically relevant media. The "shake-flask" method remains the gold standard for determining thermodynamic solubility due to its accuracy and reliability.
Rationale for Solvent Selection
The choice of solvents should simulate the physiological environments the drug will encounter and cover a range of polarities relevant to formulation development. The International Council for Harmonisation (ICH) Q3C guidelines provide a framework for classifying solvents based on their toxicity, which should be considered when selecting formulation vehicles.[5] A recommended starting panel includes:
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Aqueous Media:
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Purified Water (Intrinsic Solubility)
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pH 1.2 Buffer (Simulated Gastric Fluid)
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pH 4.5 Acetate Buffer
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pH 6.8 Phosphate Buffer (Simulated Intestinal Fluid)
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-
Organic/Co-solvents (ICH Class 2 & 3): [5]
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Ethanol
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Propylene Glycol (PG)
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Polyethylene Glycol 400 (PEG 400)
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Dimethyl Sulfoxide (DMSO) - for screening and reference purposes.
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Experimental Workflow for Solubility Assessment
The following diagram outlines the logical flow for determining the thermodynamic solubility of 3-Cyclopropyl-1H-indazole.
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Step-by-Step Protocol: Shake-Flask Method
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Preparation: Add an excess amount of solid 3-Cyclopropyl-1H-indazole (e.g., 5-10 mg, ensuring undissolved solid remains) to 1 mL of each selected solvent in separate glass vials.
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Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator set to a constant temperature (typically 25 °C for reference solubility and 37 °C for physiological relevance). Allow the slurries to equilibrate for a minimum of 24 hours, with 48 hours being preferable to ensure thermodynamic equilibrium is reached.
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Sampling: After equilibration, allow the vials to stand for 30 minutes for the excess solid to settle. Carefully withdraw an aliquot from the supernatant.
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Filtration: Immediately filter the aliquot through a chemical-resistant syringe filter (e.g., 0.22 µm PVDF or PTFE) to remove all undissolved solids. Causality Note: This step is critical to prevent artificially high results. The filter material should be pre-validated to ensure it does not adsorb the analyte.
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Dilution: Accurately dilute the clear filtrate with a suitable solvent (typically the mobile phase of the analytical method) to bring the concentration within the linear range of the calibration curve.
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Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[6][7] The concentration is determined by comparing the peak area to a standard curve prepared from a known concentration of the compound.
Data Presentation: Solubility Profile
The results should be compiled into a clear, concise table.
| Solvent / Medium | pH (at 25°C) | Solubility (mg/mL) at 25°C | Solubility (mg/mL) at 37°C |
| Purified Water | ~7.0 | ||
| 0.1 M HCl | 1.2 | ||
| Acetate Buffer | 4.5 | ||
| Phosphate Buffer | 6.8 | ||
| Ethanol | N/A | ||
| Propylene Glycol | N/A | ||
| PEG 400 | N/A |
Chemical Stability and Forced Degradation Studies
Stability testing is essential for identifying potential degradation pathways, elucidating the structure of degradation products, and developing a stability-indicating analytical method—a core requirement of regulatory bodies.[8][9] Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than those used for accelerated stability testing to provoke degradation.[10][11]
Experimental Design for Forced Degradation
The goal is to achieve a target degradation of 5-20% of the parent compound.[11] This level is sufficient to detect and quantify degradation products without causing such extensive degradation that the primary pathways are obscured.
Caption: Forced Degradation Study Workflow.
Detailed Step-by-Step Protocols for Stress Testing
For each condition, a solution of 3-Cyclopropyl-1H-indazole (e.g., 1 mg/mL in a suitable solvent like acetonitrile/water) and the solid drug substance should be tested in parallel. A control sample, protected from stress, must be analyzed alongside the stressed samples.
A. Hydrolytic Degradation
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Acid Hydrolysis: Mix the drug solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Heat at 60°C for 24-48 hours.
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Base Hydrolysis: Mix the drug solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep at room temperature for 8-24 hours. Causality Note: Basic conditions are often harsher than acidic ones for many nitrogen-containing heterocycles.
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Neutral Hydrolysis: Mix the drug solution with an equal volume of purified water. Heat at 60°C for 24-48 hours.
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Sample Workup: At each time point, withdraw an aliquot, neutralize it (if acidic or basic), dilute to the target concentration, and analyze immediately.
B. Oxidative Degradation
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Prepare a solution of the drug in a suitable solvent. Add a volume of 3-6% hydrogen peroxide (H₂O₂).
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Store the solution at room temperature, protected from light, for 24 hours.
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Analyze at appropriate time intervals. Rationale: The indazole ring, particularly the pyrazole moiety, can be susceptible to oxidation.
C. Photochemical Degradation
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Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.
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A control sample should be wrapped in aluminum foil to shield it from light.
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Analyze the light-exposed and control samples.
D. Thermal Degradation
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Place the solid drug substance in a controlled temperature oven (e.g., 80°C) for 7 days.
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Prepare a solution of the drug and heat it at 60°C for 7 days.
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Analyze the samples and compare them to a control stored at 4°C.
The Self-Validating System: The Stability-Indicating Method
The trustworthiness of any stability study hinges on the analytical method used. A stability-indicating method is one that can accurately quantify the decrease in the active pharmaceutical ingredient (API) concentration due to degradation and separate its peak from those of all potential degradation products.
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Methodology: A gradient reverse-phase HPLC method with a C18 column is typically the starting point.
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Detection: A Photodiode Array (PDA) detector is essential. It not only quantifies peaks at a specific wavelength but also performs peak purity analysis across the entire UV spectrum. If the spectrum at the upslope, apex, and downslope of the API peak is consistent in stressed samples, it provides confidence that the peak is pure and no degradants are co-eluting. This is the self-validating principle.
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Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Data Presentation: Forced Degradation Summary
| Stress Condition | Parameters (Concentration, Temp, Duration) | % Assay of Parent Compound | % Degradation | No. of Degradation Products | Major Degradant Peak (Area %) |
| Control | N/A | 100.0 | 0.0 | 0 | N/A |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 48h | ||||
| Base Hydrolysis | 0.1 M NaOH, RT, 24h | ||||
| Neutral Hydrolysis | Water, 60°C, 48h | ||||
| Oxidation | 3% H₂O₂, RT, 24h | ||||
| Photochemical | ICH Q1B | ||||
| Thermal (Solid) | 80°C, 7 days | ||||
| Thermal (Solution) | 60°C, 7 days |
Conclusion
The successful advancement of 3-Cyclopropyl-1H-indazole from a promising lead compound to a viable clinical candidate is critically dependent on a robust and early characterization of its fundamental physicochemical properties. This guide provides the essential methodological framework for a comprehensive evaluation of its solubility and stability. By employing the detailed protocols for solubility determination across pharmaceutically relevant media and executing rigorous forced degradation studies, researchers can generate the foundational data required for informed decision-making in formulation development, analytical method validation, and regulatory submissions. Adherence to these principles of scientific integrity and causality ensures that the generated data is not only accurate but also provides deep insights into the behavior of the molecule, mitigating risks and accelerating the development timeline.
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